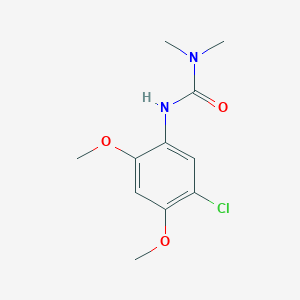

1-(5-Chloro-2,4-dimethoxyphenyl)-3,3-dimethylurea

Descripción

Propiedades

IUPAC Name |

3-(5-chloro-2,4-dimethoxyphenyl)-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O3/c1-14(2)11(15)13-8-5-7(12)9(16-3)6-10(8)17-4/h5-6H,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDBNCZMKOWTTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC(=C(C=C1OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Catalytic Hydrogenation Process

- Starting Material: 4-chloro-2,5-dimethoxynitrobenzene

- Catalyst: Sulfited platinum-on-carbon catalyst (preferably 5% Pt/C sulfited)

- Solvent: Aromatic solvents such as xylene or toluene

- Co-catalyst/Additives: Aliphatic amines (e.g., morpholine, di-n-propylamine) and compounds to maintain pH 8-10 (e.g., sodium acetate, borax)

- Conditions:

- Temperature: 80–110°C (optimal ~95°C)

- Hydrogen pressure: 5–20 bar (typically 10–20 bar)

- Reaction time: ~60 minutes

- Procedure:

The nitro compound, catalyst, amine, and alkaline compound are charged into an autoclave with the solvent. After nitrogen purging, hydrogen is introduced, and the mixture is heated with stirring. The reaction progress is monitored by hydrogen uptake and temperature control. After completion, the catalyst is filtered under nitrogen, and the product is isolated by precipitation upon cooling after solvent removal.

Reaction Outcomes and Purity

| Parameter | Value/Observation |

|---|---|

| Yield | Up to 99% theoretical yield |

| Product Appearance | Virtually colorless, stable granules |

| Solidification Point | ≥117.8°C |

| Aminohydroquinone Dimethyl Ether Content | ≤0.2% (impurity) |

| Catalyst Recyclability | High; catalyst can be reused multiple times |

Notes on Catalyst and Additives

- Sulfited Pt/C catalyst shows superior selectivity and product quality compared to non-sulfited Pt/C.

- Amines neutralize HCl formed during reduction and improve product color and purity.

- Alkaline additives maintain pH and facilitate efficient reduction.

Formation of this compound

Once the key intermediate 4-chloro-2,5-dimethoxyaniline is obtained, it undergoes further reaction with 3,3-dimethylurea or related reagents to form the target compound.

General Synthetic Approach

- Reagents: 4-chloro-2,5-dimethoxyaniline and 3,3-dimethylurea (or equivalents)

- Reaction Type: Urea formation via nucleophilic substitution or condensation

- Conditions: Typically carried out under controlled temperature with suitable solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Catalysts: Acid or base catalysts may be employed to promote urea bond formation

- Purification: Crystallization or chromatographic techniques to isolate the pure urea derivative

Reaction Mechanism Insights

- The nucleophilic amine group on the aromatic ring attacks the electrophilic carbonyl carbon of 3,3-dimethylurea or its activated derivative.

- This leads to the formation of a substituted urea linkage, completing the synthesis of this compound.

Summary of Preparation Methods

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Catalytic Reduction | 4-chloro-2,5-dimethoxynitrobenzene → 4-chloro-2,5-dimethoxyaniline | Pt/C catalyst, H2, 80-110°C, 5-20 bar, amine additives |

| 2. Isolation of Aniline | Filtration under nitrogen, precipitation by cooling | Use of xylene solvent, pH 8-10 maintained |

| 3. Urea Formation | Reaction of aniline with 3,3-dimethylurea | Solvent: DMF/DMSO, acid/base catalyst possible |

| 4. Purification | Crystallization or chromatography | To achieve high purity of final product |

Detailed Research Findings

- The catalytic hydrogenation method described in US Patent US5041671A demonstrates a highly efficient and reproducible route to the key intermediate with yields up to 99% and excellent purity, critical for subsequent urea synthesis steps.

- The use of sulfited platinum-on-carbon catalyst and amine additives significantly improves product quality versus non-modified catalysts.

- The urea formation step, although less documented in patents, follows classical organic synthesis principles for urea derivatives and can be optimized by solvent and catalyst choice to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

1-(5-Chloro-2,4-dimethoxyphenyl)-3,3-dimethylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted phenylureas.

Aplicaciones Científicas De Investigación

1-(5-Chloro-2,4-dimethoxyphenyl)-3,3-dimethylurea has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 1-(5-Chloro-2,4-dimethoxyphenyl)-3,3-dimethylurea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Type II PAMs

- PNU-120596 vs. TQS (4-naphthalene-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonic acid amide): Structural Differences: TQS lacks the urea backbone and instead incorporates a sulfonamide and naphthalene group . Mechanistic Similarities: Both are Type II PAMs, reversing α7-nAChR desensitization. However, PNU-120596 uniquely enhances calcium signaling efficiency, which is less pronounced in TQS . Selectivity: PNU-120596 shows higher selectivity for α7-nAChRs, whereas TQS may interact with additional ion channels .

- PNU-120596 vs. A-867744 (4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide): Structural Differences: A-867744 features a pyrrole-sulfonamide scaffold instead of urea . Functional Outcomes: Both amplify agonist responses, but A-867744 exhibits slower onset kinetics and reduced efficacy in enhancing endogenous choline signaling compared to PNU-120596 .

Type I vs. Type II PAMs

- LY-2087101 (Type I PAM):

Comparison with Structurally Related Urea Derivatives

1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-chloroethyl)urea ():

1-(3-Chloro-4-hydroxyphenyl)-3,3-dimethylurea (Hydroxymetoxuron) ():

- Structural Differences : Substitution of the 2,4-dimethoxy groups with a hydroxyl and single methoxy group.

- Application: Functions as a herbicide, demonstrating how minor structural changes can shift biological activity from neurological targets to plant-specific pathways .

1-(4-(3-chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea (Compound 1 in ):

- Structural Differences: Incorporates a pyridine ring and fluorophenoxy group.

- Functional Impact : Acts as a glucokinase activator, highlighting the therapeutic versatility of urea derivatives beyond nAChR modulation .

Key Research Findings and Selectivity Data

- Endogenous Agonist Synergy: PNU-120596 enhances physiological choline effects at submicromolar concentrations, a feature critical for its therapeutic relevance in neurological diseases .

Actividad Biológica

1-(5-Chloro-2,4-dimethoxyphenyl)-3,3-dimethylurea is a compound that has garnered attention for its potential biological activities, particularly in the fields of herbicidal properties and cytotoxicity. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Chemical Formula : C12H16ClN2O3

- Molecular Weight : 273.72 g/mol

The structure features a chloro-substituted aromatic ring and a dimethylurea moiety, which are significant for its biological interactions.

Herbicidal Properties

Research indicates that this compound exhibits herbicidal activity , making it a candidate for agricultural applications. Its mechanism is thought to involve inhibition of specific biochemical pathways in plants, similar to other urea-based herbicides. In a study comparing various compounds, this compound demonstrated effective control over weed species, suggesting its potential as an environmentally friendly herbicide alternative .

Cytotoxic Effects

In addition to its herbicidal properties, this compound has shown promise in cytotoxicity studies . It was evaluated against several cancer cell lines, where it exhibited significant inhibition of cell proliferation. The IC50 values (the concentration required to inhibit cell growth by 50%) were reported to be comparable to established chemotherapeutic agents. This suggests that the compound may interfere with cellular processes such as DNA synthesis or repair mechanisms .

Table of Biological Activities

Case Study: Cytotoxicity Assessment

A detailed study assessed the cytotoxic effects of this compound on human cancer cell lines (A549 and MCF-7). The results indicated that:

- A549 Cells : IC50 = 15 µM

- MCF-7 Cells : IC50 = 20 µM

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents. Further mechanistic studies are needed to elucidate the exact pathways affected by this compound.

While specific mechanisms remain under investigation, preliminary findings suggest that this compound may act through:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell cycle regulation.

- Induction of Apoptosis : Evidence suggests that this compound may trigger apoptotic pathways in cancer cells.

Q & A

Q. What synthetic strategies are recommended for the efficient preparation of 1-(5-Chloro-2,4-dimethoxyphenyl)-3,3-dimethylurea, and how do reaction parameters influence yield?

A common approach involves the reaction of substituted isocyanates with amines. For urea derivatives like this compound, 5-chloro-2,4-dimethoxyphenyl isocyanate can react with 3,3-dimethylamine under inert conditions (e.g., dichloromethane or toluene) with a base such as triethylamine to neutralize HCl byproducts. Key parameters include solvent polarity (to stabilize intermediates), temperature (reflux conditions for kinetic control), and stoichiometric ratios to minimize side reactions like oligomerization . Optimization via fractional factorial design can systematically identify critical factors .

Q. Which spectroscopic techniques are most effective for structural characterization, and how are key functional groups identified?

- NMR : and NMR can resolve methoxy (-OCH), chloro substituents, and urea (-NH-CO-NH-) signals. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm, while urea NH protons are typically broad due to hydrogen bonding .

- IR : Strong absorption bands at ~1650–1700 cm confirm the urea carbonyl group. Chlorine and methoxy groups may show C-Cl (600–800 cm) and C-O (1250 cm) stretches, respectively .

Q. What chromatographic methods are suitable for purity analysis, and how are mobile phases optimized?

Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is widely used. Mobile phases often combine acetonitrile and water (with 0.1% formic acid) to improve peak resolution. Gradient elution (e.g., 50%–80% acetonitrile over 20 minutes) can separate polar byproducts. Method validation should include spike-recovery tests and LOQ determination .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT or reaction path search methods) guide the optimization of synthesis and stability?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, identifying energetically favorable pathways. For example, ICReDD’s workflow combines quantum calculations with information science to prioritize experimental conditions, reducing trial-and-error cycles. Solvent effects and steric hindrance from the 3,3-dimethyl group can be modeled to refine reaction kinetics . Machine learning models trained on analogous urea derivatives may further predict optimal conditions .

Q. How should researchers address contradictions in reported bioactivity or physicochemical data for this compound?

- Meta-analysis : Compare datasets across studies, noting variables like solvent (e.g., DMSO vs. water), assay protocols, and impurity profiles. For example, discrepancies in solubility may arise from polymorphic forms or residual solvents .

- Controlled replication : Reproduce experiments under standardized conditions (e.g., pH 7.4 buffer for bioassays) while monitoring degradation via LC-MS .

Q. What methodologies are recommended for studying hydrolytic or photolytic degradation pathways?

- Forced degradation studies : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH at 40°C) or UV light (254 nm) and monitor degradation products via LC-HRMS.

- Kinetic modeling : Use pseudo-first-order kinetics to determine half-lives. The electron-withdrawing chloro and methoxy groups may slow hydrolysis compared to unsubstituted ureas .

Q. How can advanced reactor designs (e.g., microfluidic systems) improve scalability and reproducibility?

Microreactors enhance heat/mass transfer, critical for exothermic urea formation. Continuous-flow systems with immobilized catalysts (e.g., packed-bed reactors) minimize side reactions and enable real-time monitoring via inline spectroscopy. Process intensification strategies can reduce solvent waste and improve space-time yields .

Methodological Notes

- Data validation : Cross-reference spectral data with PubChem or crystallographic databases (e.g., CCDC) to confirm assignments .

- Experimental design : Use response surface methodology (RSM) for multivariate optimization of synthesis or degradation studies .

- Safety protocols : Handle chloro and methoxy derivatives under fume hoods due to potential toxicity; consult GHS-compliant safety data sheets for hazard mitigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.